3-[(3-Chloropyrazin-2-yl)amino]propanoic acid
Overview
Description
Synthesis Analysis
Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37R v that was at least equivalent to that of the standard pyrazinamide .Scientific Research Applications
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention due to their diverse biological and pharmacological effects. These compounds, found naturally in various plants and foods, exhibit a wide range of therapeutic roles including antioxidant, antibacterial, anti-inflammatory, and neuroprotective activities, among others. The rich pharmacological profile of CGA highlights its potential in treating metabolic disorders, cardiovascular diseases, and obesity, showcasing the therapeutic versatility of phenolic acid derivatives in scientific research (Naveed et al., 2018).
Expanding Applications in Agriculture and Medicine
The utility of 3- and 4-substituted amino-1,2,4-triazoles extends beyond their recognized roles in pharmaceuticals and dyes to include agricultural products, high-energy materials, and anticorrosion additives. This versatility underscores the importance of these compounds in producing plant protection products and medical drugs, demonstrating their broad applicability in enhancing agricultural productivity and addressing medical needs (Nazarov V.N. et al., 2021).
Bioactive Compounds in Food Science
The study of branched aldehydes from amino acids has revealed their significant impact on food flavor, pointing to the intricate relationship between amino acid derivatives and food chemistry. Understanding the metabolic pathways leading to these flavor compounds can help in the development of food products with desired taste profiles, highlighting the relevance of amino acid derivatives in food science (Smit et al., 2009).
Contributions to Neuroscience and Pharmacology
Investigations into the trafficking of NMDA receptors, involving compounds like 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, shed light on the molecular mechanisms underlying synaptic function and plasticity. Such studies contribute to our understanding of neurological disorders and pave the way for the development of targeted therapies, emphasizing the critical role of amino acid derivatives in neuroscience and pharmacology (Horak et al., 2014).
properties
IUPAC Name |
3-[(3-chloropyrazin-2-yl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-7(11-4-3-9-6)10-2-1-5(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQMRXWWUPOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291604 | |
Record name | β-Alanine, N-(3-chloro-2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379308-72-1 | |
Record name | β-Alanine, N-(3-chloro-2-pyrazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379308-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Alanine, N-(3-chloro-2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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